N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
Description
N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a 2,4-dimethoxyphenyl substituent on the thiazole ring and an isopropylsulfonyl group on the benzamide moiety. The 2,4-dimethoxyphenyl group contributes electron-donating effects and lipophilicity, whereas the isopropylsulfonyl group enhances steric bulk and metabolic stability .
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-8-5-14(6-9-16)20(24)23-21-22-18(12-29-21)17-10-7-15(27-3)11-19(17)28-4/h5-13H,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHFAURFERMVKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Sulfonylation: The isopropylsulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction between the thiazole derivative and an appropriate benzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydrothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the sulfonyl group are key functional groups that contribute to its activity by forming hydrogen bonds and other interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound shares a common benzamide-thiazole scaffold with several analogs, differing primarily in substituents. Key comparisons include:
Table 1: Structural Comparison with Analogs
Key Observations :
- Electron Effects : The target compound’s 2,4-dimethoxyphenyl group provides stronger electron-donating effects compared to halogenated (e.g., bromo in Compound 50) or alkylated (e.g., p-tolyl in ) analogs. This may enhance π-π stacking interactions in biological targets .
- Steric Hindrance : The bulky isopropylsulfonyl group may restrict rotational freedom compared to smaller substituents (e.g., methyl in ), influencing binding specificity .
Comparison with Analogs :
- Compound 50 and 2D216 () were synthesized via nucleophilic substitution and palladium-catalyzed cross-coupling, respectively, highlighting the versatility of thiazole-based scaffolds .
- The p-tolyl analog () shares a nearly identical synthetic pathway but substitutes the aryl group during thiazole formation .
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety. Its structural formula can be represented as follows:
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N2O4S |
| Molecular Weight | 358.44 g/mol |
| Key Functional Groups | Thiazole, Sulfonamide, Methoxy Phenyl |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
- IC50 Values : The IC50 values for these cell lines were found to be in the range of 10-20 µM, indicating moderate potency.
Table 2: In Vitro Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 12 | Cell cycle arrest at G1 phase |
| HeLa | 18 | Inhibition of PI3K/AKT signaling |
Study 1: Anticancer Activity in A549 Cells
A recent study evaluated the anticancer effects of this compound on A549 cells using the MTT assay. The compound showed significant cytotoxicity with an IC50 of 15 µM. Flow cytometry analysis confirmed increased apoptotic cells compared to control groups.
Study 2: Synergistic Effects with Other Agents
Another investigation explored the synergistic effects of this compound with standard chemotherapeutic agents like cisplatin. The combination treatment resulted in enhanced cytotoxicity, suggesting potential for combination therapies in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
